1-(2,4-Dimethoxybenzyl)-3-methylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,4-Dimethoxybenzyl)-3-methylurea is an organic compound characterized by the presence of a benzyl group substituted with two methoxy groups at the 2 and 4 positions, and a urea moiety attached to a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-Dimethoxybenzyl)-3-methylurea typically involves the reaction of 2,4-dimethoxybenzylamine with an isocyanate derivative. One common method is the reaction of 2,4-dimethoxybenzylamine with methyl isocyanate under controlled conditions to yield the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and may require a catalyst to enhance the reaction rate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems may be employed to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
1-(2,4-Dimethoxybenzyl)-3-methylurea can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The urea moiety can be reduced to form amines.
Substitution: The benzyl group can undergo nucleophilic substitution reactions, where the methoxy groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Major Products Formed
Oxidation: Products may include 2,4-dimethoxybenzaldehyde or 2,4-dimethoxybenzoic acid.
Reduction: Products may include 2,4-dimethoxybenzylamine.
Substitution: Products will vary depending on the nucleophile used, resulting in various substituted benzyl derivatives.
Scientific Research Applications
1-(2,4-Dimethoxybenzyl)-3-methylurea has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2,4-Dimethoxybenzyl)-3-methylurea involves its interaction with specific molecular targets. The methoxy groups and urea moiety can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2,4-Dimethoxybenzylamine: A precursor in the synthesis of 1-(2,4-Dimethoxybenzyl)-3-methylurea.
2,4-Dimethoxybenzaldehyde: An oxidation product of this compound.
2,4-Dimethoxybenzoic acid: Another oxidation product with similar structural features.
Uniqueness
This compound is unique due to its combination of a benzyl group with methoxy substituents and a urea moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Properties
Molecular Formula |
C11H16N2O3 |
---|---|
Molecular Weight |
224.26 g/mol |
IUPAC Name |
1-[(2,4-dimethoxyphenyl)methyl]-3-methylurea |
InChI |
InChI=1S/C11H16N2O3/c1-12-11(14)13-7-8-4-5-9(15-2)6-10(8)16-3/h4-6H,7H2,1-3H3,(H2,12,13,14) |
InChI Key |
DHEBTTSTGDGKHC-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)NCC1=C(C=C(C=C1)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.